N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide
Description
N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further substituted with a fluorobenzenesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S/c15-12-3-7-14(8-4-12)20(18,19)17-13-5-1-11(2-6-13)9-10-16/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLGTYJQVUXXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(cyanomethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyanomethyl group can yield a carboxylic acid, while reduction of a nitro group can produce an amine.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies to understand the interactions between sulfonamides and biological targets, such as enzymes and receptors.
Medicine: Due to its sulfonamide structure, it may exhibit antimicrobial properties and can be investigated for potential use in treating bacterial infections.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(cyanomethyl)phenyl]acetamide
- N-[4-(cyanomethyl)phenyl]-4-chlorobenzenesulfonamide
- N-[4-(cyanomethyl)phenyl]-4-methylbenzenesulfonamide
Uniqueness
N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom on the benzene ring. This fluorine substitution can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity to biological targets. The fluorine atom can also enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
